molecular formula C6H11N B6612439 6-methyl-6-azabicyclo[3.1.0]hexane CAS No. 2247102-50-5

6-methyl-6-azabicyclo[3.1.0]hexane

Cat. No.: B6612439
CAS No.: 2247102-50-5
M. Wt: 97.16 g/mol
InChI Key: ILXZCROTAHXUBF-UHFFFAOYSA-N
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Description

6-methyl-6-azabicyclo[310]hexane is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process typically begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen bonds .

Scientific Research Applications

6-methyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate that facilitates the formation of active pharmaceutical ingredients. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-6-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of important pharmaceuticals highlight its significance in scientific research and industry .

Properties

IUPAC Name

6-methyl-6-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXZCROTAHXUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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